Perimycin A - 62327-61-1

Perimycin A

Catalog Number: EVT-1578558
CAS Number: 62327-61-1
Molecular Formula: C59H88N2O17
Molecular Weight: 1097.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Perimycin A is derived from the fermentation of Streptomyces aminophilus, a soil-dwelling bacterium. This organism is notable for its ability to produce a diverse array of secondary metabolites, including various antibiotics. The classification of Perimycin A falls under the polyene macrolides, which are characterized by their large cyclic structures and the presence of multiple double bonds that facilitate their interaction with biological membranes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Perimycin A involves a series of biosynthetic steps that begin with the polyketide synthase pathway. The genes responsible for its biosynthesis have been identified and characterized, revealing a complex cluster that encodes several enzymes necessary for the assembly of this antibiotic. Key steps include:

  • Polyketide Synthase Assembly: The initial formation of the polyketide backbone through the action of polyketide synthases.
  • Glycosylation: The addition of sugar moieties to enhance solubility and biological activity. Specifically, enzymes such as perosaminyl transferases have been implicated in attaching sugar units to the aglycone structure.
  • Post-Modification: Further modifications, including hydroxylation and methylation, occur to refine the structure for optimal activity against target organisms.
Molecular Structure Analysis

Structure and Data

The molecular structure of Perimycin A consists of a complex lactone ring with multiple hydroxyl groups and double bonds. Its chemical formula is typically represented as C₃₁H₄₇NO₁₁. The structural features include:

  • Lactone Ring: A large cyclic structure that contributes to its stability and interaction with cell membranes.
  • Conjugated Double Bonds: These enhance its ability to bind to sterols in fungal membranes, disrupting their integrity.
  • Hydroxyl Groups: Present on various positions, these groups are crucial for solubility and biological interactions.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to elucidate its structure.

Chemical Reactions Analysis

Reactions and Technical Details

Perimycin A undergoes several chemical reactions that are essential for its biological activity:

  • Membrane Interaction: It binds to ergosterol in fungal cell membranes, leading to pore formation that disrupts membrane integrity.
  • Hydrolysis: In aqueous environments, Perimycin A can undergo hydrolysis, affecting its stability and bioavailability.
  • Chemical Modifications: Various functional groups can undergo oxidation or reduction reactions, potentially altering the antibiotic's efficacy.

These reactions are critical in determining the pharmacokinetics and dynamics of Perimycin A in biological systems.

Mechanism of Action

Process and Data

The mechanism of action of Perimycin A primarily involves:

  1. Binding to Ergosterol: The antibiotic preferentially binds to ergosterol, a key component of fungal cell membranes.
  2. Pore Formation: This binding leads to the formation of pores within the membrane, causing leakage of essential ions and molecules.
  3. Cell Death: The disruption in membrane integrity ultimately results in cell lysis and death.

Studies have shown that Perimycin A exhibits potent antifungal activity at low concentrations, making it an effective therapeutic agent against resistant fungal strains.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Perimycin A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 585 g/mol.
  • Solubility: Soluble in organic solvents but less so in water; solubility can be enhanced through glycosylation.
  • Stability: Sensitive to light and heat; should be stored protected from light at low temperatures.

Analytical techniques such as high-performance liquid chromatography (HPLC) are often used for quantification and purity assessment.

Applications

Scientific Uses

Perimycin A has several important applications in scientific research and medicine:

  • Antifungal Therapy: Used clinically for treating systemic fungal infections, particularly those caused by Candida species.
  • Research Tool: Employed in studies investigating membrane dynamics due to its ability to disrupt cellular integrity.
  • Biosynthetic Studies: As a model compound for understanding polyketide biosynthesis in Streptomyces species.
Introduction to Perimycin A

Perimycin A is a macrocyclic polyene antibiotic belonging to the structurally complex family of polyketide macrolides. Characterized by a large lactone ring with conjugated polyene chromophores and a perosamine sugar moiety, it exhibits potent antifungal activity. Unlike clinically prominent polyenes (e.g., amphotericin B), Perimycin A remains primarily a tool for microbiological research, though its unique structure offers insights into polyene biosynthesis and function. Its mechanism involves selective binding to ergosterol in fungal membranes, disrupting membrane integrity—a hallmark of polyene antibiotics [1] [2].

Historical Discovery and Nomenclature Evolution

The discovery of Perimycin traces to the mid-20th century during intensive screening of Streptomyces metabolites for antimicrobial agents. Initial studies identified it as "Fungimycin" in 1969 when Liu and Schaffner isolated a golden-yellow compound from Streptomyces strains active against yeasts and filamentous fungi [2]. By 1973, Hamilton-Miller’s systematic review of polyene antibiotics formally classified the compound as Perimycin, emphasizing its structural relationship to other polyene macrolides [2].

Key Nomenclature Milestones:

  • Synonymy: The compound was independently designated "Aminomycin" by European researchers, reflecting the amino sugar (perosamine) in its structure.
  • Chemical Clarification: Lee and Schaffner (1969) established its core polyketide scaffold through degradation studies, distinguishing it from nystatin-like polyenes [2].
  • Variant Identification: Subsequent work revealed Perimycin exists as three structural variants (A, B, C), with Perimycin A identified as the principal bioactive component (~80% of the natural mixture) [2].

Table 1: Nomenclature Evolution of Perimycin A

DesignationYearBasisKey References
Fungimycin1969Antifungal activityLiu et al.
AminomycinEarly 1970sPresence of amino sugarEuropean journals
Perimycin1973Structural classificationHamilton-Miller
Perimycin A1975Isolation of major variantPawlak et al.

The 1995 stereochemical study by Pawlak et al. definitively resolved Perimycin A’s structure using NMR and X-ray crystallography, cementing its current nomenclature [2].

Taxonomic Origins: Streptomyces coelicolor var. aminophilus as a Biosynthetic Source

Perimycin A is biosynthesized by the actinobacterial subspecies Streptomyces coelicolor var. aminophilus. This strain occupies a distinct taxonomic niche within the S. coelicolor clade, renowned for secondary metabolite diversity [5] [6].

Taxonomic and Morphological Context:

  • Phylogenetic Position: S. coelicolor var. aminophilus shares core genomic features with model S. coelicolor A3(2) (linear chromosome, ~9 Mb, GC-rich) but harbors unique biosynthetic gene clusters (BGCs) [6] [9].
  • Developmental Life Cycle: Like all streptomycetes, it undergoes complex morphological differentiation:
  • Vegetative Growth: Substrate hyphae form branched mycelia via tip extension, secreting hydrolases to degrade organic polymers.
  • Aerial Hyphae Formation: Nutrient depletion triggers bld-dependent aerial mycelia covered by hydrophobic chaplin proteins.
  • Sporulation: Aerial hyphae septate into unigenomic spores via whi gene-regulated division [5] [6].
  • Metabolite Production: Perimycin A synthesis coincides with late vegetative/early aerial growth phases—a hallmark of "specialized metabolism" in actinobacteria [5] [9].

Biosynthesis Highlights:

Perimycin A originates from a modular polyketide synthase (PKS) assembly line:

  • Core Scaffold: A type I PKS generates the polyene macrolactone using malonyl-CoA and methylmalonyl-CoA extender units.
  • Key Modifications:
  • Perosamine Attachment: A dedicated glycosyltransferase links D-perosamine to the aglycone.
  • Aromatic Tail: Perimycin A’s distinguishing feature is an aromatic group at C-18, absent in B/C variants [2].
  • Regulation: Governed by nutrient-sensing pathways (e.g., PhoP, AfsR) and linked to developmental cues like aerial hyphae formation [5] [9].

Table 2: Key Characteristics of Perimycin A

PropertyDetail
Chemical StructureMacrocyclic polyketide + perosamine sugar + aromatic moiety
Molecular FormulaC~59~H~88~N~2~O~17~
Molecular Mass1097.33 g/mol
Producing StrainStreptomyces coelicolor var. aminophilus
Biosynthetic TimingLate vegetative/early aerial phase

Table 3: Biosynthetic Steps in Perimycin A Production

StepEnzyme ClassFunction
Polyketide chain assemblyModular PKSMacrolactone formation
CyclizationPKS TE domainRing closure
Perosamine synthesisNDP-sugar enzymesSugar precursor activation
GlycosylationGlycosyltransferaseSugar attachment
Aromatic group additionAcyltransferaseC-18 modification (Perimycin A-specific)

Properties

CAS Number

62327-61-1

Product Name

Perimycin A

IUPAC Name

(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18,36-dimethyl-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-11,15-dione

Molecular Formula

C59H88N2O17

Molecular Weight

1097.3 g/mol

InChI

InChI=1S/C59H88N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-49(76-58-56(73)55(72)54(60)39(4)75-58)33-52-38(3)51(70)35-59(74,78-52)34-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)32-53(71)77-57(36)37(2)20-25-42(62)31-50(69)40-21-23-41(61-5)24-22-40/h6-19,21-24,36-39,42-44,46-49,51-52,54-58,61-64,66-68,70,72-74H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t36-,37-,38+,39+,42?,43+,44-,46-,47+,48-,49-,51-,52-,54+,55-,56-,57-,58-,59+/m0/s1

InChI Key

SIJFZOSSGXKJCI-FTNWOYNKSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)OC4C(C(C(C(O4)C)N)O)O

Synonyms

perimycin A

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)OC4C(C(C(C(O4)C)N)O)O

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C\C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)O[C@@H]1[C@@H](C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)N)O)O

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